Arcapillin

Catalog No.
S519269
CAS No.
83162-82-7
M.F
C18H16O8
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arcapillin

CAS Number

83162-82-7

Product Name

Arcapillin

IUPAC Name

2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H16O8/c1-23-13-4-8(9(19)5-10(13)20)12-6-11(21)16-14(26-12)7-15(24-2)18(25-3)17(16)22/h4-7,19-20,22H,1-3H3

InChI Key

IZWKTABKAJGBFW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

Arcapillin

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O

Description

The exact mass of the compound Arcapillin is 360.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Arcapillin is a trihydroxyflavone, specifically classified as a flavone substituted with hydroxy groups at positions 2', 4', and 5, and methoxy groups at position 5' . Its chemical formula is C₁₈H₁₆O₈, and it has been isolated from the plant Artemisia capillaris, which is known for its various medicinal properties. Arcapillin exhibits a complex structure that contributes to its biological activities, making it a compound of interest in both pharmacology and biochemistry .

Due to its functional groups. Notably, it acts as an inhibitor of certain enzymes, including α-glucosidase and protein tyrosine phosphatases . The presence of hydroxyl groups allows for hydrogen bonding and potential interactions with other molecules, enhancing its reactivity. For example, deacylation reactions can yield different derivatives of arcapillin, which can be studied for their biological activities .

Arcapillin exhibits significant biological activities, including:

  • Enzyme Inhibition: It inhibits α-glucosidase and protein tyrosine phosphatases, which are crucial in carbohydrate metabolism and signal transduction pathways, respectively .
  • Antiviral Properties: Recent studies indicate that arcapillin has antiviral activity against SARS-CoV-2 and MERS-CoV, with IC50 values of 190.8 μg/mL and 16.58 μg/mL, respectively .
  • Antioxidant Activity: The compound has shown potential antioxidant properties, contributing to its therapeutic effects in various conditions.

Arcapillin can be synthesized through several methods, often involving extraction from Artemisia capillaris. Some synthetic approaches include:

  • Extraction from Natural Sources: The primary method involves extracting arcapillin from the leaves of Artemisia capillaris using organic solvents.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials such as flavonoid precursors that undergo hydroxylation and methoxylation reactions to form arcapillin .
  • Deacylation Reactions: Modifications of arcapillin's structure can be achieved through deacylation processes that yield derivatives with potentially enhanced biological activities .

Arcapillin has several applications in the fields of medicine and pharmacology:

  • Antidiabetic Agent: Due to its α-glucosidase inhibitory activity, arcapillin may serve as a therapeutic agent for managing diabetes by slowing carbohydrate absorption .
  • Antiviral Drug Development: Its efficacy against coronaviruses positions arcapillin as a candidate for further research in antiviral drug development .
  • Natural Antioxidant: Its antioxidant properties make it a potential ingredient in dietary supplements aimed at reducing oxidative stress.

Studies on arcapillin's interactions reveal its potential synergistic effects when combined with other compounds. For instance, research indicates that arcapillin can enhance the effects of certain antioxidants when used in combination therapies . Furthermore, understanding its interaction with cellular proteins involved in signaling pathways can provide insights into its mechanism of action.

Arcapillin shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
QuercetinFlavonoid backboneStrong antioxidant properties; widely studied
LuteolinFlavonoid backboneKnown for anti-inflammatory effects
RutinFlavonoid backboneExhibits strong vascular protective effects
ApigeninFlavonoid backboneExhibits anxiolytic and anti-cancer properties

Uniqueness of Arcapillin:

  • Arcapillin is distinguished by its specific hydroxyl and methoxy substitutions that enhance its enzyme inhibitory activities.
  • Its unique antiviral properties against specific coronaviruses set it apart from other similar flavonoids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

360.0845

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Arcapillin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-02-18
1: Nurul Islam M, Jung HA, Sohn HS, Kim HM, Choi JS. Potent α-glucosidase and protein tyrosine phosphatase 1B inhibitors from Artemisia capillaris. Arch Pharm Res. 2013 May;36(5):542-52. doi: 10.1007/s12272-013-0069-7. Epub 2013 Feb 24. PubMed PMID: 23435948.
2: Jung HA, Park JJ, Islam MN, Jin SE, Min BS, Lee JH, Sohn HS, Choi JS. Inhibitory activity of coumarins from Artemisia capillaris against advanced glycation endproduct formation. Arch Pharm Res. 2012 Jun;35(6):1021-35. doi: 10.1007/s12272-012-0610-0. Epub 2012 Jun 30. PubMed PMID: 22870812.
3: Lin S, Zhang QW, Zhang NN, Zhang YX. [Determination of flavonoids in buds of Herba Artemisiae Scopariae by HPLC]. Zhongguo Zhong Yao Za Zhi. 2005 Apr;30(8):591-4. Chinese. PubMed PMID: 16011282.
4: Zhang QW, Zhang YX, Zhang Y, Xiao YQ, Wang ZM. [Studies on chemical constituents in buds of Artemisia scoparia]. Zhongguo Zhong Yao Za Zhi. 2002 Mar;27(3):202-4. Chinese. PubMed PMID: 12774401.

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